2,2-Dimethylhex-5-ynenitrile
Overview
Description
2,2-Dimethylhex-5-ynenitrile is an organic compound with the molecular formula C8H11N. It is a versatile intermediate in organic synthesis, known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylhex-5-ynenitrile can be synthesized through several methods, including the following:
Hydroamination of Alkynes: This involves the addition of an amine to an alkyne under specific conditions to form the nitrile group.
Cyanation of Alkenes:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The production process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhex-5-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: A wide range of functionalized derivatives.
Scientific Research Applications
2,2-Dimethylhex-5-ynenitrile is widely used in scientific research due to its versatility. Its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylhex-5-ynenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes, while in reduction reactions, it involves the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
2,2-Dimethylhex-5-ynenitrile is similar to other nitriles and alkynes, but it stands out due to its unique structure and reactivity. Some similar compounds include:
2,2-Dimethylhex-5-enenitrile: A closely related compound with a double bond instead of a triple bond.
Hex-5-ynenitrile: A simpler alkyne nitrile without the methyl groups.
These compounds share similarities in their chemical behavior but differ in their reactivity and applications due to structural variations.
Properties
IUPAC Name |
2,2-dimethylhex-5-ynenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-4-5-6-8(2,3)7-9/h1H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKEEIEBWKHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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